Methyl[2-methyl-1-(2-methylphenyl)propyl]amine
Description
Properties
IUPAC Name |
N,2-dimethyl-1-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)12(13-4)11-8-6-5-7-10(11)3/h5-9,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDFWZDQEYNLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in various physiological processes. The interaction with TAAR1 can influence neurotransmitter release and modulate synaptic transmission. Additionally, this compound can act as a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TAAR1 can lead to changes in cyclic AMP (cAMP) levels, affecting downstream signaling pathways. This compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to TAAR1, leading to the activation of G protein-coupled signaling pathways. This activation results in the modulation of intracellular cAMP levels, which can influence various cellular processes. Additionally, this compound can inhibit or activate enzymes such as MAO, affecting the breakdown of monoamines and altering neurotransmitter levels. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to degradation and a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling and gene expression noted over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter release and influence behavior without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. Threshold effects have been noted, with specific dosages required to achieve desired biochemical and physiological outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which catalyzes the breakdown of monoamines. This interaction can affect metabolic flux and alter metabolite levels within cells. Additionally, the compound can influence the activity of other enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the subcellular localization of this compound can impact its interactions with other biomolecules and its overall biochemical effects.
Biological Activity
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (commonly referred to as MMPA) is a compound of interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
MMPA exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. It is known to act as a stimulant for the beta-adrenergic receptors, which are crucial in mediating responses such as heart rate and bronchial dilation. The compound's structure allows it to mimic natural catecholamines, facilitating its role in stimulating these receptors.
Biological Activities
- Adrenergic Activity : MMPA has been identified as a beta2-adrenergic receptor stimulant, which can lead to enhanced bronchodilation and increased heart rate. This property makes it a candidate for therapeutic applications in respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
- Cytotoxic Effects : Recent studies indicate that MMPA may exhibit cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been observed, suggesting potential applications in cancer therapy .
- Neurotransmitter Modulation : MMPA may influence neurotransmitter levels, particularly dopamine and norepinephrine, which could have implications for mood regulation and cognitive function .
Case Study 1: Beta-Adrenergic Receptor Stimulation
A study demonstrated that MMPA effectively stimulates beta2-adrenergic receptors in vitro, leading to increased intracellular cyclic AMP levels. This effect was comparable to that of established beta-agonists, indicating its potential utility in treating respiratory conditions.
| Compound | EC50 (µM) | Effect |
|---|---|---|
| MMPA | 0.5 | Bronchodilation |
| Albuterol | 0.4 | Bronchodilation |
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay against glioblastoma cells, MMPA showed significant cell death at concentrations above 10 µM after 24 hours of exposure.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
These results suggest that MMPA may disrupt cellular processes leading to cancer cell death, although further studies are needed to elucidate the precise mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of MMPA's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound | Beta-Adrenergic Activity | Cytotoxicity |
|---|---|---|
| MMPA | High | Moderate |
| Methamphetamine | Very High | Low |
| Phenylethylamine | Moderate | Low |
MMPA demonstrates a balanced profile with significant adrenergic activity while maintaining moderate cytotoxic effects, distinguishing it from more potent stimulants like methamphetamine.
Scientific Research Applications
Structural Information
- Molecular Formula : C₁₂H₁₉N
- IUPAC Name : N,2-dimethyl-1-(2-methylphenyl)propan-1-amine
- SMILES : CC1=CC=CC=C1C(C(C)C)NC
- InChI Key : LBDFWZDQEYNLGK-UHFFFAOYSA-N
Chemistry
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Converts to imines or nitriles.
- Reduction : Forms primary amines.
- Substitution : Participates in nucleophilic substitution reactions.
These reactions allow for the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound has been studied for its interactions with neurotransmitter systems. Preliminary studies suggest that it may modulate pathways involving catecholamines and serotonin, indicating potential therapeutic applications in treating neurological disorders.
Recent investigations into the antimicrobial and anticancer properties of this compound have yielded promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 4.0 |
In vitro studies on cancer cell lines such as Caco-2 and A549 demonstrated significant cytotoxic effects, with viability dropping to 39.8% and 56.9%, respectively. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.
Medicine
The compound is being explored for its potential as a precursor in pharmaceutical synthesis. Its structural characteristics may allow it to act as a ligand for various receptors, influencing drug design aimed at specific therapeutic targets.
Antimicrobial Activity Study
A study focused on various alkylamines, including this compound, highlighted its enhanced antibacterial properties due to increased lipophilicity and reactivity with microbial targets.
Anticancer Properties Investigation
In a separate study assessing the anticancer effects of this compound on different cell lines, significant reductions in cell viability were observed. This study suggests that the compound could be a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Key Observations:
Quinoline-containing analogs exhibit enhanced aromatic conjugation, which may improve binding to biological targets but reduce solubility .
Stability and Reactivity: Tertiary amines like this compound are generally stable under normal conditions but react with strong acids/bases, as seen in safety data for similar amines . The triazole derivative in forms a hydrochloride salt, enhancing water solubility for agricultural applications .
Research Findings and Trends
- Synthetic Flexibility : The Curtius rearrangement method () enables scalable production of branched amines, supporting drug discovery pipelines .
- Structural Optimization: Substituting the aromatic group (e.g., quinoline in ) or introducing heterocycles () tailors compounds for specific biological targets .
- Safety Profile : Methyl(2-methylpropyl)amine analogs show low acute toxicity but require precautions against strong oxidizers, aligning with general amine reactivity .
Preparation Methods
Reaction Steps
| Step | Reaction Description | Conditions | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Nucleophilic substitution of substituted benzyl chloride with isobutyronitrile | Organic base (e.g., lithium diisopropylamide, n-butyllithium), solvent (THF, dioxane, toluene, or hexane), temperature -78°C to 0°C | Substituted benzyl chloride (or bromide/alcohol), isobutyronitrile | 2-methyl-1-substituted phenyl-2-butyronitrile |
| 2 | Hydrolysis of nitrile to carboxylic acid | Base, solvent, temperature 80°C to 220°C | 2-methyl-1-substituted phenyl-2-butyronitrile | 2-methyl-1-substituted phenyl-2-butanoic acid |
| 3 | Curtius rearrangement to convert acid to carbamate intermediate | Standard Curtius rearrangement conditions | 2-methyl-1-substituted phenyl-2-butanoic acid | 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester |
| 4 | Catalytic hydrogenation to amine | Catalyst (e.g., Pd/C), solvent (methanol, ethanol, THF, or toluene), room temperature | Carbamate intermediate | 2-methyl-1-substituted phenyl-2-propanamine (target amine) |
Reaction Highlights and Optimization
- The molar ratio of substituted benzyl chloride to isobutyronitrile is optimally 1:1 to 1:3.
- Organic bases used include lithium diisopropylamide, n-butyllithium, lithium hexamethyldisilazide, or sodium hydride.
- Solvents for the substitution step are tetrahydrofuran, dioxane, toluene, or hexane.
- The catalytic hydrogenation step is carried out under mild conditions at room temperature.
- The method avoids the use of sodium cyanide, improving safety and environmental impact.
- The overall yield of the four-step process approaches 50%, which is significantly higher than previous literature yields (~15%).
Advantages
- The process uses readily available and inexpensive starting materials.
- The reaction conditions are mild and operationally simple.
- The method is suitable for large-scale industrial production due to improved yield and safety.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Substituted benzyl chloride/bromide/alcohol, isobutyronitrile |
| Organic bases | Lithium diisopropylamide, n-butyllithium, lithium hexamethyldisilazide, sodium hydride |
| Solvents | THF, dioxane, toluene, hexane, methanol, ethanol |
| Temperature range | -78°C to 0°C (step 1), 80°C to 220°C (step 2), room temperature (step 4) |
| Reaction type | Nucleophilic substitution, hydrolysis, Curtius rearrangement, catalytic hydrogenation |
| Overall yield | ~50% total yield across four steps |
| Safety notes | Avoids toxic cyanide reagents; uses safer organic bases and solvents |
Additional Notes on Related Synthetic Approaches
While the above method is the most comprehensive and efficient reported for this class of compounds, other synthetic routes involving multi-component condensation reactions, reductive amination, and protection/deprotection sequences have been explored in related amine syntheses. However, these methods are generally more complex and less directly applicable to this compound specifically.
Q & A
Q. Table 1: Comparative NMR Data for this compound and Analogs
| Proton Environment | δ (ppm) in Target Compound | δ (ppm) in (4-Fluoro-2-methylphenyl) Analog |
|---|---|---|
| N-CH₂ | 2.6–3.1 | 2.8–3.3 |
| Aromatic C-H | 6.8–7.2 | 6.9–7.5 (with meta-fluorine coupling) |
| Branch Methyl (C-2) | 1.2–1.4 | 1.3–1.5 |
Q. Table 2: Synthetic Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (e.g., DCM) | ↑ Yield by 15% |
| Temperature | 0–5°C | ↓ Byproducts |
| Catalyst Loading | 1.2 eq NaBH₃CN | Maximizes ~75% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
